Linker Length Optimization: The 5-Carbon Chain Provides a Distinct Spacer Geometry Compared to C3, C4, and C6 Analogs
Benzyl (5-bromopentyl)carbamate contributes a five-carbon alkyl spacer between conjugation points. This length directly impacts the maximal attainable distance between the two ligands in a PROTAC molecule, which is a critical determinant of degradation efficiency. While the optimal linker length is target-dependent, systematic SAR studies have established that linker length variations as small as one or two carbon atoms can drastically alter DC50 values and maximal degradation (Dmax) [1]. The 5-carbon (pentyl) chain offers a distinct intermediate length compared to shorter 3-carbon (propyl) or 4-carbon (butyl) analogs, and a shorter length than the 6-carbon (hexyl) analog. This differential spacing allows researchers to probe the optimal distance for ternary complex formation for a given target-E3 ligase pair, where a change of even one methylene unit can shift degradation potency by an order of magnitude [1].
| Evidence Dimension | Alkyl linker carbon atom count |
|---|---|
| Target Compound Data | 5 carbon atoms (pentyl chain) |
| Comparator Or Baseline | Benzyl (3-bromopropyl)carbamate: 3 carbon atoms; Benzyl (4-bromobutyl)carbamate: 4 carbon atoms; Benzyl (6-bromohexyl)carbamate: 6 carbon atoms |
| Quantified Difference | Difference of +2, +1, and -1 carbon atoms relative to comparators |
| Conditions | PROTAC linker design and structure-activity relationship (SAR) studies; context-dependent on specific protein targets |
Why This Matters
This specific chain length provides a discrete data point in linker SAR exploration, enabling fine-tuning of ternary complex geometry and degradation efficiency that is not achievable with other chain-length analogs.
- [1] Bond, M. J., & Crews, C. M. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042-8052. View Source
